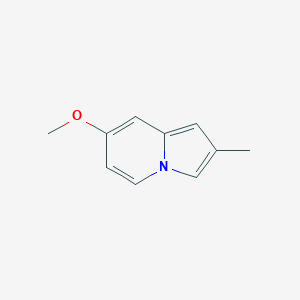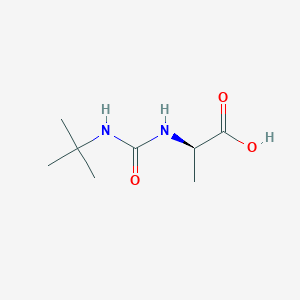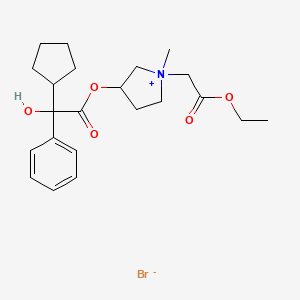![molecular formula C10H18N2O B8534767 1-(2,7-Diazaspiro[4.4]nonan-2-yl)propan-1-one](/img/structure/B8534767.png)
1-(2,7-Diazaspiro[4.4]nonan-2-yl)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,7-Diazaspiro[4.4]nonan-2-yl)propan-1-one is a chemical compound that belongs to the class of diazaspiro compounds. These compounds are characterized by a spiro-connected bicyclic structure containing nitrogen atoms. The unique structure of this compound makes it an interesting subject for research in various scientific fields.
Métodos De Preparación
The synthesis of 1-(2,7-Diazaspiro[4.4]nonan-2-yl)propan-1-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of a suitable amine with a ketone to form the spirocyclic structure. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the formation of the desired product. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.
Análisis De Reacciones Químicas
1-(2,7-Diazaspiro[4.4]nonan-2-yl)propan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-(2,7-Diazaspiro[4.4]nonan-2-yl)propan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-(2,7-Diazaspiro[4.4]nonan-2-yl)propan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.
Comparación Con Compuestos Similares
1-(2,7-Diazaspiro[4.4]nonan-2-yl)propan-1-one can be compared with other diazaspiro compounds, such as:
- 3-Methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one hydrochloride
- 2,7-Diazaspiro[4.5]decan-1-one hydrochloride
- 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one hydrochloride These compounds share similar structural features but differ in their specific functional groups and properties. The uniqueness of this compound lies in its specific spirocyclic structure and the presence of the propan-1-one group, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C10H18N2O |
|---|---|
Peso molecular |
182.26 g/mol |
Nombre IUPAC |
1-(2,7-diazaspiro[4.4]nonan-2-yl)propan-1-one |
InChI |
InChI=1S/C10H18N2O/c1-2-9(13)12-6-4-10(8-12)3-5-11-7-10/h11H,2-8H2,1H3 |
Clave InChI |
YRIHXLJHGNRIJE-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)N1CCC2(C1)CCNC2 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[4-(Hexyloxy)phenyl]piperidin-4-OL](/img/structure/B8534701.png)








![5-iodo-1H-pyrazolo[3,4-b]pyridine-3,6-diamine](/img/structure/B8534771.png)


